1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene
Description
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene is a diaryl ether derivative featuring two methoxy-substituted benzene rings connected via an ethoxy bridge. Its molecular formula is C₁₈H₂₀O₅, with a molecular weight of 316.35 g/mol . The compound’s structure includes electron-donating methoxy groups at the 1- and 3'-positions, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-13-5-3-7-15(11-13)19-9-10-20-16-8-4-6-14(12-16)18-2/h3-8,11-12H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDKAPSQYLGOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367175 | |
| Record name | 1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52206-99-2 | |
| Record name | 1-methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves the reaction of 3-methoxyphenol with 1,2-dibromoethane in the presence of a base to form an intermediate compound. This intermediate is then reacted with 1-methoxy-3-bromobenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield the corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmacological research, particularly in the development of drugs targeting the central nervous system. Recent studies indicate that derivatives of this compound exhibit antagonistic properties at the κ opioid receptor, which is relevant for treating conditions such as depression, anxiety, schizophrenia, and addictions .
Case Study: Opioid Receptor Antagonism
- Study Reference : A recent study demonstrated that certain derivatives of 1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene inhibited agonist-stimulated [^35S]GTPγS binding at the μ, δ, and κ opioid receptors.
- Results : The inhibition constants (K_e) were reported as follows:
- μ (DAMGO): K_e = 69 ± 14 nM
- δ (DPDPE): K_e = 625 ± 120 nM
- κ (U69,593): K_e = 1.85 ± 0.51 nM
These findings suggest potential therapeutic applications in pain management and addiction treatment .
Agricultural Applications
The compound has also been explored for its herbicidal properties. Research indicates that it can effectively control weeds while being selective towards crops, making it a candidate for sustainable agricultural practices.
Case Study: Herbicidal Activity
- Study Reference : A study evaluated the herbicidal efficacy of derivatives synthesized from this compound.
- Results : The compounds demonstrated significant control over weed populations with minimal impact on crop yield, suggesting their viability as eco-friendly herbicides .
Materials Science Applications
In materials science, this compound is utilized in the synthesis of polymers and coatings due to its ability to enhance thermal stability and mechanical properties. The incorporation of such compounds into plastics and adhesives can lead to improved performance characteristics.
Case Study: Polymer Synthesis
- Study Reference : Research has focused on incorporating methoxy-substituted phenols into polymer matrices.
- Results : The resulting materials exhibited enhanced thermal stability and reduced flammability compared to traditional polymers, indicating potential applications in safety-critical environments .
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the scavenging of free radicals and inhibition of oxidative stress pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
Biological Activity
1-Methoxy-3-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a complex structure characterized by:
- Methoxy Groups : These groups can influence the compound's solubility and reactivity.
- Phenoxy Ethoxy Moiety : This structural feature may enhance interactions with biological targets.
The molecular formula is , indicating a moderate molecular weight conducive to biological activity.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The presence of methoxy groups enhances the compound's binding affinity to these targets, potentially modulating various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling cascades.
Anticancer Properties
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of methoxy-substituted phenols have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Hydroxy-DPTQ | Various Cancer Cells | 3-5 | Apoptosis Induction |
| Methoxy-DPTQ | Various Cancer Cells | 130-250 | Reduced Efficacy |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the varying potency of related compounds against different cancer types .
Antimicrobial Activity
Research has also explored the antimicrobial potential of methoxyphenolic compounds. The presence of multiple methoxy groups appears to enhance antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting vital metabolic processes.
Case Studies
- Study on Antiproliferative Effects :
-
Antimicrobial Assessment :
- Another study evaluated the antimicrobial properties against various pathogens. Results indicated that compounds with similar structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria, attributed to their ability to penetrate bacterial membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
